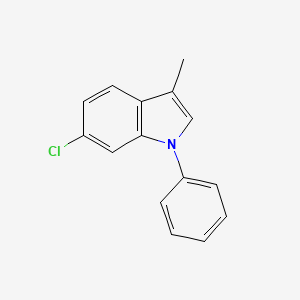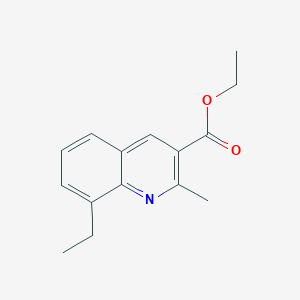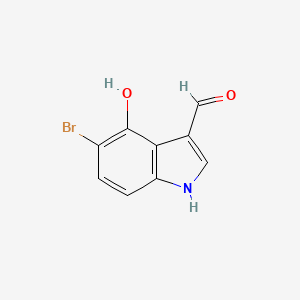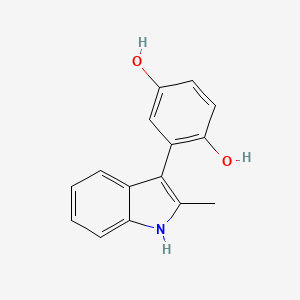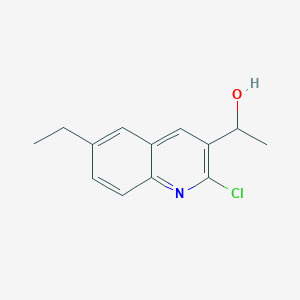
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,3-dimetil-3-trietilsililoxi-pent-4-in-2-ol es un compuesto orgánico con una estructura única que incluye un grupo trietilsililo, un grupo hidroxilo y un alquino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R)-2,3-dimetil-3-trietilsililoxi-pent-4-in-2-ol típicamente involucra el uso de química organosilícica. Un método común involucra la reacción de un alquino adecuado con un cloruro de trietilsililo en presencia de una base, como hidruro de sodio o terc-butóxido de potasio. La reacción generalmente se lleva a cabo en un solvente aprótico como tetrahidrofurano (THF) bajo una atmósfera inerte para evitar que la humedad interfiera con la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como destilación o cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R)-2,3-dimetil-3-trietilsililoxi-pent-4-in-2-ol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El alquino puede reducirse a un alqueno o un alcano.
Sustitución: El grupo trietilsililo puede ser reemplazado por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como clorocromato de piridinio (PCC) o reactivo de Jones pueden usarse para la oxidación.
Reducción: La hidrogenación usando paladio sobre carbono (Pd / C) o el catalizador de Lindlar puede emplearse para la reducción.
Sustitución: Los nucleófilos como el hidruro de litio y aluminio (LiAlH4) o los reactivos de Grignard pueden usarse para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del alquino puede producir un alqueno o un alcano.
Aplicaciones Científicas De Investigación
(3R)-2,3-dimetil-3-trietilsililoxi-pent-4-in-2-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto puede utilizarse en la síntesis de moléculas bioactivas y fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (3R)-2,3-dimetil-3-trietilsililoxi-pent-4-in-2-ol involucra su interacción con varios objetivos moleculares y vías. El grupo trietilsililo puede mejorar la estabilidad y reactividad del compuesto, permitiéndole participar en una gama de reacciones químicas. Los grupos hidroxilo y alquino proporcionan sitios para una mayor funcionalización y modificación, permitiendo que el compuesto ejerza sus efectos a través de diferentes vías.
Comparación Con Compuestos Similares
Compuestos similares
(3R)-2,3-dimetil-3-trimetilsililoxi-pent-4-in-2-ol: Estructura similar pero con un grupo trimetilsililo en lugar de un grupo trietilsililo.
(3R)-2,3-dimetil-3-terc-butildimetilsililoxi-pent-4-in-2-ol: Contiene un grupo terc-butildimetilsililo.
(3R)-2,3-dimetil-3-triisopropilsililoxi-pent-4-in-2-ol: Presenta un grupo triisopropilsililo.
Singularidad
La singularidad de (3R)-2,3-dimetil-3-trietilsililoxi-pent-4-in-2-ol radica en su combinación específica de grupos funcionales, que proporciona un equilibrio de estabilidad y reactividad. El grupo trietilsililo ofrece protección estérica y mejora la solubilidad del compuesto en solventes orgánicos, convirtiéndolo en un intermedio valioso en la síntesis orgánica.
Propiedades
Fórmula molecular |
C13H26O2Si |
|---|---|
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol |
InChI |
InChI=1S/C13H26O2Si/c1-8-13(7,12(5,6)14)15-16(9-2,10-3)11-4/h1,14H,9-11H2,2-7H3/t13-/m1/s1 |
Clave InChI |
IPQOGPLZIKXPEZ-CYBMUJFWSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@](C)(C#C)C(C)(C)O |
SMILES canónico |
CC[Si](CC)(CC)OC(C)(C#C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
